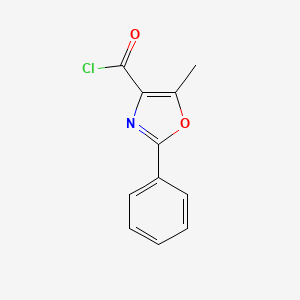

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

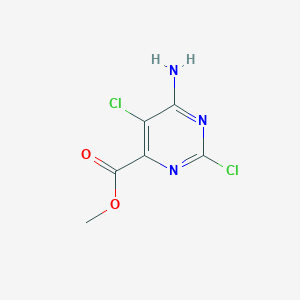

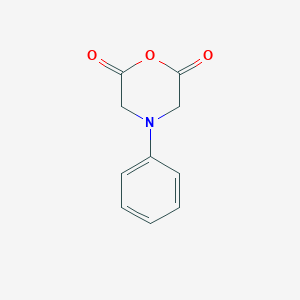

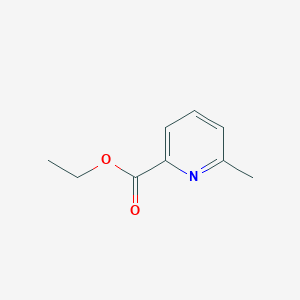

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The IUPAC name for this compound is 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride .

Synthesis Analysis

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves the oximeation of benzaldehyde and hydroxylamine hydrochloride under alkaline conditions to generate benzoxime . This is then chlorinated with chlorine to give benzoxime chloride . It is combined with ethyl acetoacetate to hydrolyze and chlorinated to obtain 5-Methyl-3-phenylisoxazole-4-carbonyl chloride .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is represented by the InChI code: 1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a solid compound .Applications De Recherche Scientifique

Pharmaceutical Research

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: is utilized in the synthesis of various pharmaceutical compounds. Its oxazole ring is a common motif in many biologically active molecules and can be used to create new drugs with potential antibacterial, antifungal, or anticancer properties . The compound’s ability to act as a carboxylic acid chloride also makes it a valuable intermediate in the formation of amides and esters, which are prevalent in drug molecules.

Agriculture

In agriculture, this compound could be explored for the development of novel pesticides or herbicides. The oxazole ring’s structural similarity to natural plant hormones suggests potential applications in regulating plant growth or defending against pests .

Material Science

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: may have applications in material science, particularly in the development of organic semiconductors or photovoltaic materials. The conjugated system within the oxazole ring can contribute to the electronic properties of materials, potentially leading to more efficient energy transfer .

Environmental Science

Environmental science can benefit from the compound’s potential use in sensing and remediation technologies. Its chemical structure could allow for the detection of environmental pollutants or the development of materials that help in the cleanup of hazardous substances .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent or a building block for creating more complex molecules that serve as standards or reagents in various chemical analyses. Its reactivity with amines and alcohols makes it a versatile tool for synthesizing a wide range of derivatives for analytical purposes .

Biochemistry

Finally, in biochemistry, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride can be used to study enzyme-substrate interactions, particularly with enzymes that interact with oxazole-containing substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety And Hazards

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVAPUPMWDZLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312479 |

Source

|

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

CAS RN |

51655-71-1 |

Source

|

| Record name | 51655-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.